2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid
Description
2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 2 of the benzene ring and a sulfamoyl group substituted with a 2-methoxyethyl moiety at position 5. The sulfamoyl group (-SO₂-NH-) is further functionalized with a 2-methoxyethyl chain (-CH₂CH₂OCH₃), introducing both hydrophilic (sulfonamide) and hydrophobic (methoxy) properties.
Properties
IUPAC Name |
2-bromo-5-(2-methoxyethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXVVNKUFZYOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid typically involves the bromination of 5-[(2-methoxyethyl)sulfamoyl]benzoic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The final product is purified through recrystallization or chromatography techniques to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce various aryl or alkyl-substituted benzoic acids .
Scientific Research Applications
2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|---|
| 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid | C₁₀H₁₃BrNO₅S | 354.24 | -SO₂-NH-CH₂CH₂OCH₃, -Br | 1.8 | Moderate |
| 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | C₁₁H₁₂BrNO₄S | 334.19 | -SO₂-pyrrolidine, -Br | 2.3 | Low |
| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.05 | -OCH₃, -Br | 2.1 | Low |
| 5-Bromo-2-Chlorobenzoic Acid | C₇H₄BrClO₂ | 249.47 | -Br, -Cl | 2.5 | Very Low |
Biological Activity
2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid is an organic compound with the chemical formula C12H14BrN1O4S. It features a bromine atom and a sulfamoyl group attached to a benzoic acid framework, which contributes to its unique biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
The compound's structure includes:
- Bromine atom at the 2-position
- Sulfamoyl group at the 5-position
- Methoxyethyl group , enhancing its solubility and reactivity
The molecular weight is approximately 338.18 g/mol, and its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and enzyme inhibition.
Anti-inflammatory Properties
Research indicates that compounds with sulfamoyl groups often exhibit anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, although comprehensive biological testing is required to confirm these findings. A study on benzoic acid derivatives showed that certain structural variations could enhance proteasomal activity, potentially linking to inflammation modulation .
Antimicrobial Effects
The potential antimicrobial activity of this compound is also noteworthy. Compounds structurally similar to it have demonstrated effectiveness against various bacterial strains. The presence of the sulfamoyl group may contribute to this activity by interfering with bacterial enzyme functions .
Case Studies and Experimental Data
-
Enzyme Inhibition Studies
- A study investigated the effects of different benzoic acid derivatives on proteasome activity. The findings indicated that compounds similar to this compound could enhance the activity of cathepsins B and L, which are crucial for protein degradation pathways in cells .
- The activation of these enzymes suggests potential applications in treating conditions related to protein aggregation, such as neurodegenerative diseases.
- Cytotoxicity Assessments
-
Comparative Analysis with Similar Compounds
- A comparative study highlighted differences between this compound and other benzoic acid derivatives, emphasizing its unique reactivity due to both bromine and sulfamoyl groups.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-methoxybenzoic acid | Contains methoxy but lacks sulfamoyl group | More hydrophobic; limited biological activity |
| 5-Sulfamoylbenzoic acid | Sulfamoyl group present but no bromo substituent | Higher solubility; different reactivity profile |
| 4-Amino-5-bromobenzoic acid | Amino group instead of sulfamoyl | Different biological activity; potential anti-cancer properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid, and how can reaction progress be monitored?
- Methodology : Multi-step synthesis involving bromination, sulfamoylation, and carboxylation. Key steps include:
- Bromination of the benzoic acid precursor under controlled conditions (e.g., using NBS or Br₂ in DCM).
- Sulfamoylation with 2-methoxyethylamine and sulfonyl chloride derivatives.
- Purification via column chromatography or preparative HPLC to isolate intermediates.
- Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity (>95%) .
Q. How can researchers optimize the purification of this compound to achieve high yields and purity?
- Methodology :
- Use solid-phase extraction (SPE) with C18 cartridges for preliminary purification.
- Recrystallize from ethanol/water mixtures to remove hydrophobic impurities.
- Validate purity via 1H/13C NMR and mass spectrometry (MS) . For polar byproducts, employ ion-exchange chromatography .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., bromine at position 2, sulfamoyl group at position 5).
- Fourier-transform infrared spectroscopy (FTIR) : Identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected: ~348.18 g/mol) .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound to biological targets?
- Methodology :
- Prepare the compound’s 3D structure using Open Babel or Avogadro , optimizing geometry with DFT calculations .
- Generate grid maps around the target protein’s active site (e.g., enzymes like α-glucosidase).
- Run molecular docking with AutoDock Vina, adjusting parameters (exhaustiveness = 32, num_modes = 20) to account for ligand flexibility. Validate results with MM-GBSA free-energy calculations .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Perform dose-response assays (IC₅₀/EC₅₀) under standardized conditions (pH, temperature) to minimize variability.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
- Cross-validate with knockout cell lines to isolate off-target effects. For cytotoxicity, assess mitochondrial membrane potential via JC-1 staining .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology :
- Synthesize analogs with modifications to the 2-methoxyethylsulfamoyl group (e.g., replace methoxy with ethoxy or cyclopropyl).
- Test analogs against target enzymes (e.g., α-amylase) and compare inhibitory constants (Ki).
- Use QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with activity. Prioritize derivatives showing >50% inhibition at 10 µM .
Q. What experimental protocols mitigate challenges in scaling up synthesis without compromising purity?
- Methodology :
- Optimize solvent systems for flow chemistry (e.g., switch from THF to 2-MeTHF for greener processing).
- Implement in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction kinetics in real time.
- Use continuous crystallization to control particle size distribution and reduce batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
